Product packaging for 4-(But-3-yn-1-yl)oxane-4-carbaldehyde(Cat. No.:)

4-(But-3-yn-1-yl)oxane-4-carbaldehyde

Cat. No.: B13273171
M. Wt: 166.22 g/mol
InChI Key: DPZONLLREJAGQZ-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)oxane-4-carbaldehyde is a chemical compound of significant interest in synthetic and medicinal chemistry, characterized by its oxane (tetrahydropyran) ring substituted at the 4-position with both an aldehyde and a but-3-yn-1-yl group. This structure incorporates two highly valuable functional groups: the aldehyde, which is electrophilic, and the terminal alkyne, which is a potent building block for coupling and cyclization reactions. As such, it serves as a privileged multifunctional reagent for the construction of complex molecular architectures. The primary research value of this compound lies in its application as a key precursor in the synthesis of various N- and O-heterocycles, which are core structures in numerous pharmaceuticals, natural products, and materials . Alkynyl aldehydes like this one are extensively used in metal-catalyzed, metal-free, and visible-light-mediated cyclization reactions with diverse partners such as amidines, amines, and other compounds to yield biologically important scaffolds like imidazoles, oxazoles, and pyridines . Its mechanism of action in these transformations typically involves the aldehyde group participating in initial condensation or nucleophilic addition steps, while the alkyne group can undergo cyclization or coupling reactions, often leading to the efficient formation of fused or complex heterocyclic systems in a single operation. Researchers can leverage this compound to develop new synthetic methodologies and to create libraries of drug-like molecules for biological screening. This compound is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B13273171 4-(But-3-yn-1-yl)oxane-4-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-but-3-ynyloxane-4-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h1,9H,3-8H2

InChI Key

DPZONLLREJAGQZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(CCOCC1)C=O

Origin of Product

United States

Structural Context and Significance of Oxane Based Carbaldehydes in Advanced Organic Synthesis

The strategic combination of an oxane ring and a carbaldehyde group creates a molecular framework with significant potential in advanced organic synthesis. The oxane, or tetrahydropyran (B127337), ring is a privileged scaffold in medicinal chemistry. nih.gov Its presence in a molecule can favorably influence key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net The oxane ring is found in numerous natural products and FDA-approved drugs, where it often serves as a stable, non-planar core that can orient substituents in precise three-dimensional space, which is crucial for binding to biological targets. nih.gov

The carbaldehyde group (–CHO), attached to this stable heterocyclic core, provides a locus of high reactivity. fsu.edu Aldehydes are exceptionally versatile intermediates in organic synthesis due to the electrophilicity of the carbonyl carbon. nih.gov They readily undergo a vast array of chemical transformations, including:

Nucleophilic additions: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols. masterorganicchemistry.com

C-C bond-forming reactions: Participation in classic reactions like the Wittig olefination, aldol (B89426) condensation, and Prins reaction. study.com

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols. fsu.edu

Reductive amination: A powerful method for synthesizing amines from aldehydes. libretexts.org

When the aldehyde functionality is directly attached to a cyclic system like oxane, it is systematically named as a "carbaldehyde". youtube.com The presence of this group on the oxane scaffold results in a building block that marries the desirable pharmacokinetic profile of the oxane ring with the synthetic versatility of the aldehyde, making it an attractive starting point for the synthesis of complex, biologically active molecules.

Table 1: Key Functional Groups and Their Significance
Functional GroupStructural FeatureSignificance in Organic Synthesis
Oxane (Tetrahydropyran)Saturated 6-membered oxygen-containing heterocycleImproves solubility and metabolic stability; acts as a rigid scaffold. nih.govacs.org
Carbaldehyde-CHO group attached to a ringVersatile handle for C-C bond formation, oxidation, reduction, and amination. fsu.edulibretexts.org
Terminal Alkyne-C≡CH group at the end of a carbon chainEnables powerful coupling reactions like "Click Chemistry" and Sonogashira coupling. wikipedia.orgnih.gov

Historical Perspective on Complex Molecular Scaffolds Incorporating Alkyne and Aldehyde Functionalities

Historically, the synthesis of molecules containing multiple reactive functional groups, such as an alkyne and an aldehyde, presented significant challenges related to selectivity. These molecules, often termed bifunctional, possess two distinct sites for chemical reactions. nucleos.comwikipedia.org Early synthetic efforts would have required careful application of protecting group strategies to prevent the aldehyde from reacting during transformations intended for the alkyne, and vice-versa.

The alkyne functional group, a carbon-carbon triple bond, has long been recognized as a valuable component in synthesis. byjus.com Terminal alkynes, which contain a weakly acidic proton (pKa ≈ 25), can be deprotonated to form acetylides, which are potent nucleophiles for alkylation and addition reactions. wikipedia.org The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century dramatically elevated the status of the terminal alkyne. The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, became a cornerstone method for constructing sp-sp² carbon-carbon bonds under mild conditions. organic-chemistry.orglibretexts.orgwikipedia.org This reaction's tolerance for various functional groups, including aldehydes, marked a significant advancement, allowing for more direct and efficient synthetic routes. jk-sci.com

The turn of the 21st century brought another revolutionary change with the advent of "click chemistry," a concept championed by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as the premier click reaction. nih.govnobelprize.org This reaction allows for the rapid, efficient, and highly specific formation of a stable triazole ring from a terminal alkyne and an azide, often in aqueous conditions and with exceptional functional group tolerance. alfa-chemistry.com This development transformed the terminal alkyne into a universal "handle" for molecular assembly, enabling the straightforward linking of disparate molecular fragments. The presence of both an aldehyde and a terminal alkyne in a single molecule thus evolved from a synthetic challenge to a powerful asset, offering two orthogonal, highly valuable reactive sites for sequential or multi-component synthetic strategies.

Research Gaps and Motivations for Investigating 4 but 3 Yn 1 Yl Oxane 4 Carbaldehyde

Analysis of Key Disconnections for the Oxane Ring System and Alkyne-Aldehyde Chain

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the bonds connected to the C4 quaternary center.

Disconnection 1 (C4-Formyl Bond): A C-C disconnection of the aldehyde group suggests a formylation reaction as the final step. The precursor, or synthetic equivalent, would be a tetrahydropyran (B127337) substituted at the C4 position with the butynyl chain and a group that can be converted into an aldehyde, such as a nitrile, ester, or carboxylic acid. This is a common and reliable strategy.

Disconnection 2 (C4-Butynyl Bond): Alternatively, disconnecting the butynyl side chain points to an alkylation step. This would involve a tetrahydropyran-4-carbaldehyde derivative (potentially protected as an acetal) acting as a nucleophile or an electrophilic precursor that reacts with a butynyl organometallic reagent.

Disconnection 3 (Oxane Ring C-O Bonds): The most fundamental disconnections involve breaking the C-O bonds of the oxane ring itself. This leads back to an acyclic precursor, typically a diol or a halo-alcohol, which can be cyclized. For instance, breaking the C2-O and C6-O bonds suggests a precursor like bis(2-chloroethyl) ether and a malonic ester derivative, which can be used to construct the 4,4-disubstituted ring system. ijprajournal.com

These disconnections highlight the central challenges: the construction of the sterically hindered quaternary carbon and the sequential, regioselective introduction of two distinct functional groups (aldehyde and butynyl chain).

Development of Novel Synthetic Routes for the Tetrahydropyran Core with Quaternary Carbon Substitution

The formation of the six-membered oxane ring is a well-established area of organic synthesis, with several powerful methods available. york.ac.ukrsc.org The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization StrategyDescriptionKey Features
Intramolecular Williamson Ether Synthesis Involves the cyclization of a halo-alcohol or a diol derivative under basic conditions. For the target molecule, this could involve a di-alkylation of a malonic ester with a reagent like bis(2-chloroethyl) ether. ijprajournal.comReliable for forming ether linkages; excellent for creating the 4,4-disubstituted pattern from malonates.
Prins Cyclization An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. organic-chemistry.org While powerful for creating substituted tetrahydropyrans, achieving the specific 4,4-substitution pattern of the target can be complex.Forms C-C and C-O bonds simultaneously; often highly stereoselective.
Metal-Mediated Cyclizations Various transition metals (e.g., platinum, cobalt, silver) can catalyze the intramolecular hydroalkoxylation of hydroxy olefins to form cyclic ethers. organic-chemistry.orgMild reaction conditions and high functional group tolerance.
Ring-Closing Metathesis (RCM) A powerful method for forming rings by reacting a diene precursor in the presence of a ruthenium catalyst. This would require a precursor with two vinyl groups appropriately positioned.Excellent for a wide range of ring sizes, but requires a specific diene precursor.

A particularly effective route for establishing the quaternary center involves the reaction of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base, which directly yields diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com This intermediate is ideal as the two ester groups can be differentially manipulated to introduce the butynyl and aldehyde moieties.

With the tetrahydropyran-4,4-dicarboxylate core in hand, the next step is the introduction of the butynyl side chain. This requires the selective functionalization of one of the two ester groups at the C4 position.

A plausible sequence involves:

Selective Reduction: One ester group is selectively reduced to a primary alcohol using one equivalent of a reducing agent like lithium borohydride (B1222165) (LiBH₄).

Activation: The resulting hydroxyl group is converted into a good leaving group, for example, by tosylation (using tosyl chloride) or mesylation (using mesyl chloride).

Nucleophilic Substitution: The activated intermediate is then treated with a suitable butynyl nucleophile. A common approach is to use the lithium or sodium salt of a terminal alkyne, which can be generated by deprotonating the alkyne with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). chemistrysteps.comlibretexts.org This Sₙ2 reaction installs the butynyl chain at the C4 position.

While the target molecule's C4 carbon is not a stereocenter, stereoselective additions of alkyne nucleophiles to carbonyls are well-documented, often employing chiral ligands or auxiliaries to control the facial selectivity of the attack. nih.gov

The final step in constructing the core is the formation of the aldehyde group at the quaternary center. This can be achieved from the remaining ester group of the 4-butynyl-tetrahydropyran-4-carboxylate intermediate.

Formylation MethodPrecursorReagent(s)Description
Ester Reduction & Oxidation Ester1. Diisobutylaluminium hydride (DIBAL-H) 2. Mild oxidant (e.g., PCC, DMP)The ester is first reduced to a primary alcohol at low temperature, which is then oxidized to the aldehyde. A two-step but highly reliable method.
Nitrile Reduction NitrileDiisobutylaluminium hydride (DIBAL-H)If the precursor is a 4-cyano derivative, it can be directly reduced to the aldehyde in a one-step process. chemicalbook.com
Weinreb Amide Reduction Weinreb AmideDIBAL-H or LiAlH₄Conversion of the ester to a Weinreb amide allows for controlled reduction to the aldehyde, preventing over-reduction to the alcohol. organic-chemistry.org
Kinetic Formylation Ketone Enolate2,2,2-Trifluoroethyl formate (B1220265) (TFEF)For precursors with an adjacent enolizable proton, this method allows for direct formylation under kinetic control. organic-chemistry.org

For the intermediate derived from diethyl tetrahydropyran-4,4-dicarboxylate, the most direct route involves the reduction of the remaining ester group to an alcohol, followed by oxidation. Alternatively, converting the ester to a nitrile and subsequent reduction with DIBAL-H offers an efficient pathway. chemicalbook.comchemicalbook.com

Advanced Approaches to Constructing the Aldehyde and Alkyne Moieties

The synthesis of the side chain's key functional groups requires robust and high-yielding reactions.

The terminal alkyne is a highly useful functional group, serving as a handle for further transformations like Sonogashira coupling or click chemistry. While the butynyl side chain can be introduced as a pre-formed unit, it can also be constructed on the tetrahydropyran scaffold.

MethodDescriptionStarting MaterialKey Reagents
Corey-Fuchs Reaction A two-step homologation that converts an aldehyde into a terminal alkyne. acs.orgAldehyde1. CBr₄, PPh₃ 2. n-BuLi
Seyferth-Gilbert Homologation A one-pot reaction that converts an aldehyde or ketone into a terminal alkyne using the Bestmann-Ohira reagent. organic-chemistry.orgAldehydeDimethyl (diazomethyl)phosphonate, K₂CO₃
Double Elimination Elimination of two molecules of HX from a vicinal or geminal dihalide using a strong base. libretexts.orgDihalideNaNH₂, t-BuOK
Alkene Dehydrogenation A modern one-pot process that converts a terminal alkene directly to a terminal alkyne. acs.orgAlkeneRu-catalyst, PhIO, BF₃

These methods provide a versatile toolkit for installing the terminal alkyne. For instance, if a three-carbon chain with a terminal aldehyde was attached to the oxane ring, the Corey-Fuchs or Seyferth-Gilbert reaction could be used to extend it by one carbon to form the required terminal alkyne. organic-chemistry.orgacs.org

Stereocontrolled Aldehyde Synthesis Methodologies

The stereocontrolled synthesis of the aldehyde at the C4 position of the oxane ring, which is a quaternary stereocenter, presents a significant synthetic challenge. Several methodologies can be envisioned for the stereoselective construction of this functionalized tetrahydropyran (oxane) core.

One plausible approach involves an asymmetric oxa-Michael reaction. This strategy could start from a suitable achiral tertiary carbinol bearing enantiotopic groups, which would undergo an asymmetric C-O bond formation followed by a diastereoselective desymmetrization to establish the tertiary stereogenic center. nih.gov For the synthesis of this compound, a potential precursor could be a δ-hydroxy-α,β-unsaturated aldehyde. The intramolecular oxa-Michael addition would form the oxane ring, and the stereochemistry at the C4 position could be controlled by a chiral catalyst.

Another potential route is through a catalytic reductive cycloetherification of a 1,5-diketone. chemrxiv.org This metal-free transformation, utilizing a simple triarylborane catalyst and molecular hydrogen, can produce cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. chemrxiv.org To apply this to the target molecule, a precursor diketone with the but-3-yn-1-yl side chain would be required. The aldehyde functionality could then be introduced through a subsequent selective oxidation of a primary alcohol.

A Prins cyclization reaction is another powerful tool for the synthesis of tetrahydropyran rings. ntu.edu.sgorganic-chemistry.org This reaction typically involves the cyclization of a homoallylic alcohol with an aldehyde. To generate the specific substitution pattern of the target molecule, a modified Prins cyclization could be employed, potentially using a homoallylic alcohol and an α,β-unsaturated aldehyde, followed by functional group manipulations to install the butynyl group and the carbaldehyde.

Finally, a stereocontrolled synthesis could be achieved through oxidative ring opening of a suitable carbocyclic precursor followed by a reductive ring closing protocol. nih.gov This strategy allows for the introduction of various functional groups with good stereocontrol.

A summary of potential stereocontrolled methodologies is presented in the table below.

MethodologyKey PrecursorsCatalyst/ReagentKey Features
Asymmetric Oxa-Michael Additionδ-hydroxy-α,β-unsaturated aldehydeChiral amine or metal complexEnantioselective C-O bond formation
Reductive Cycloetherification1,5-diketone with butynyl side chainTriarylborane / H₂High cis-diastereoselectivity, metal-free
Prins CyclizationHomoallylic alcohol and functionalized aldehydeLewis or Brønsted acidConvergent synthesis of the oxane ring
Oxidative Ring Opening / Reductive Ring ClosingFunctionalized cycloalkeneOxidizing agent, then reducing agentHigh degree of stereocontrol

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. numberanalytics.com The synthesis of this compound can be designed with several green chemistry aspects in mind.

Catalysis: The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. numberanalytics.com For instance, the proposed reductive cycloetherification employs a catalyst, and the asymmetric oxa-Michael addition would ideally use a recyclable organocatalyst or a low-loading metal catalyst. Catalytic approaches reduce waste by minimizing the use of reagents that are incorporated into byproducts. rsc.org

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximal number of atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org Addition reactions, such as the hetero-Diels-Alder reaction, are highly atom-economical. nih.gov When designing a multi-step synthesis, each step should be evaluated for its atom economy.

Safer Solvents and Reaction Conditions: The choice of solvents and reaction conditions significantly impacts the environmental footprint of a synthesis. mdpi.com Utilizing greener solvents like water, ionic liquids, or deep eutectic solvents should be considered. mdpi.comfrontiersin.org Microwave-assisted synthesis can also be a greener alternative to conventional heating, often leading to shorter reaction times and reduced energy consumption. rsc.orgrasayanjournal.co.in For example, a microwave-assisted Prins cyclization could be a more energy-efficient approach.

Renewable Feedstocks: While not directly addressed in the proposed synthetic routes, the origin of starting materials is an important green chemistry consideration. numberanalytics.com Whenever possible, precursors derived from renewable biomass should be explored.

Comparative Analysis of Synthetic Efficiency and Atom Economy

Synthetic RouteEstimated Number of StepsPotential for StereocontrolTheoretical Atom Economy (Key Step)AdvantagesDisadvantages
Asymmetric Oxa-Michael Addition3-4High~100% (for the cyclization)High atom economy in the key step, potential for high enantioselectivity.May require synthesis of a complex precursor.
Reductive Cycloetherification4-5High (diastereoselectivity)~98% (for the cyclization, H₂ is a reactant)Metal-free, uses hydrogen as a clean reductant.Requires a diketone precursor, which may be challenging to synthesize.
Prins Cyclization3-5Moderate to HighVariable, depends on the specific variant.Convergent approach, readily available starting materials.Can generate complex mixtures of stereoisomers if not well-controlled.
Oxidative Ring Opening / Reductive Ring Closing5-7HighLower due to the use of stoichiometric oxidants and reductants.High degree of stereocontrol, versatile for introducing functionality.Longer synthetic sequence, lower overall atom economy.

From this analysis, the asymmetric oxa-Michael addition appears to be a highly promising route due to its high theoretical atom economy in the key ring-forming step and the potential for excellent stereocontrol. The reductive cycloetherification is also an attractive green alternative. The Prins cyclization offers a more convergent approach, but stereocontrol could be a significant challenge. The oxidative ring opening/reductive ring closing strategy, while offering excellent stereocontrol, is likely the least atom-economical and involves a greater number of steps.

Aldehyde Reactivity in Cascade and Cross-Coupling Reactions

The aldehyde group, characterized by a carbonyl carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom, is a key site for reactivity. libretexts.org Its electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles, and its position on the oxane ring influences its steric accessibility and electronic properties. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which makes the carbonyl carbon more electron-deficient. libretexts.org

Nucleophilic Addition Pathways

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product. youtube.com A variety of nucleophiles can be employed, leading to a diverse set of products.

Key Nucleophilic Addition Reactions:

Grignard Reagents (R-MgX): Reaction with a Grignard reagent, followed by an acidic workup, converts the aldehyde into a secondary alcohol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds add to the aldehyde to form secondary alcohols.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol. youtube.com

Cyanide (e.g., HCN, NaCN): Addition of cyanide forms a cyanohydrin, a versatile intermediate in organic synthesis.

Table 1: Representative Nucleophilic Addition Reactions
Nucleophile/ReagentProduct TypeGeneral Transformation
Methylmagnesium bromide (CH₃MgBr)Secondary Alcohol-CHO → -CH(OH)CH₃
Sodium borohydride (NaBH₄)Primary Alcohol-CHO → -CH₂OH
Hydrogen cyanide (HCN)Cyanohydrin-CHO → -CH(OH)CN
Water (H₂O, acid/base catalyzed)Hydrate (Gem-diol)-CHO → -CH(OH)₂

Aldol (B89426) and Related Condensations

The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. wikipedia.orgnih.gov The aldehyde in this compound lacks α-hydrogens (the carbon atom adjacent to the carbonyl group is quaternary). Consequently, it cannot self-condense as it cannot form an enolate ion.

However, it can act as an excellent electrophilic partner in a crossed-aldol (or Claisen-Schmidt) condensation with another aldehyde or ketone that does possess α-hydrogens. wikipedia.orgyoutube.com In such reactions, a base is used to deprotonate the enolizable carbonyl compound, generating a nucleophilic enolate which then attacks the non-enolizable this compound. rsc.org If the reaction is performed under heating, the initial β-hydroxy carbonyl adduct can undergo dehydration to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Table 2: Crossed-Aldol Condensation Examples
Enolizable PartnerBaseConditionsExpected Product Type
AcetoneNaOHLow Temperatureβ-Hydroxy ketone (Aldol Adduct)
AcetophenoneNaOHHeatα,β-Unsaturated ketone (Chalcone-like)
AcetaldehydeLDA-78 °Cβ-Hydroxy aldehyde (Aldol Adduct)

Reductive and Oxidative Transformations

The aldehyde functional group exists in an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The transformation to a primary alcohol is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild reagent suitable for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. youtube.com Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can also effect this reduction, though care must be taken to avoid simultaneous reduction of the alkyne.

Oxidation: Strong oxidizing agents can convert the aldehyde into a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), and silver oxide (Tollens' reagent). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Alkyne Reactivity in Click Chemistry and Functionalization Reactions

The terminal butynyl group provides a second site for a wide range of chemical modifications. The sp-hybridized carbons of the alkyne and the acidic terminal proton are key to its reactivity. msu.edu

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. wikipedia.orgnih.gov This reaction allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by joining a terminal alkyne with an azide. organic-chemistry.orgresearchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally useful for molecular conjugation. nih.gov

The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.orgnih.gov The copper(I) catalyst is often generated from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. wikipedia.org

Table 3: CuAAC Reaction with Various Azides
Azide PartnerCatalyst SystemProduct
Benzyl azideCuSO₄ / Sodium Ascorbate1-Benzyl-4-((4-formyloxan-4-yl)methyl)-1H-1,2,3-triazole
Azido-PEGCuI / BasePEG-functionalized triazole
3-Azidopropanoic acidCu(OAc)₂ / Sodium AscorbateCarboxylic acid-terminated triazole

Hydrofunctionalization Reactions of the Butynyl Group

Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. These reactions are crucial for converting the alkyne into other functional groups, such as ketones, aldehydes, or vinyl halides. nih.gov

Hydration: The addition of water across the triple bond can yield either a ketone or an aldehyde, depending on the regioselectivity.

Markovnikov Hydration: In the presence of a mercuric salt (e.g., HgSO₄) in aqueous acid, hydration follows Markovnikov's rule to produce a methyl ketone. The initial enol product rapidly tautomerizes to the more stable keto form. msu.edu

Anti-Markovnikov Hydration: Hydroboration-oxidation provides the complementary regioselectivity. Reaction with a borane (B79455) reagent (e.g., disiamylborane) followed by oxidation (H₂O₂, NaOH) yields an aldehyde after tautomerization of the intermediate enol. msu.edu

Hydrohalogenation: The addition of hydrogen halides (H-X) across the triple bond typically follows Markovnikov's rule, leading to geminal dihalides upon the addition of two equivalents. The addition of one equivalent can yield a vinyl halide.

Hydroboration: As mentioned, hydroboration is a key step in anti-Markovnikov hydration. The resulting vinylborane (B8500763) intermediate can also be used in other reactions, such as Suzuki cross-coupling, to form new carbon-carbon bonds. nih.gov

Transition Metal-Catalyzed Alkyne Reactions

The terminal alkyne moiety in this compound is a versatile handle for a multitude of transition metal-catalyzed reactions, enabling carbon-carbon and carbon-heteroatom bond formations. nih.gov These reactions are fundamental in synthetic organic chemistry for building molecular complexity. rsc.org

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful method for forming a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. The reaction would proceed via the formation of a copper(I) acetylide intermediate, followed by reductive elimination from a palladium(II) complex to yield the coupled product. This would append a substituted aromatic or olefinic group directly to the butynyl side chain.

Alkyne Hydration: In the presence of mercury(II), gold(III), or ruthenium(II) catalysts, the terminal alkyne can undergo hydration. nih.gov According to Markovnikov's rule, this reaction would typically yield a methyl ketone at the terminal position of the side chain, transforming the butynyl group into a 4-oxopentyl group. Anti-Markovnikov hydration to yield an aldehyde is also possible using specific ruthenium-based bifunctional catalysts. nih.gov

Glaser-Hay Coupling: This oxidative coupling reaction, typically catalyzed by copper(I) salts in the presence of an oxidant like dioxygen, would lead to the dimerization of the molecule. nih.gov The reaction proceeds through the formation of a copper acetylide, which then undergoes oxidation to form a symmetrical 1,3-diyne, effectively linking two molecules of this compound.

Dihydrosilylation: Earth-abundant transition metals like iron, cobalt, and nickel can catalyze the addition of two silicon-hydrogen bonds across the alkyne. nih.gov This reaction can lead to the formation of geminal (1,1-disilyl) or vicinal (1,2-disilyl) alkanes, depending on the catalyst and reaction conditions, providing a route to organosilane derivatives. nih.gov

Interactive Data Table: Potential Transition Metal-Catalyzed Reactions

Reaction TypeCatalyst SystemSubstrate(s)Potential Product
Sonogashira CouplingPd(PPh₃)₄, CuI, BaseAryl/Vinyl Halide4-(4-Aryl/Vinyl-but-3-yn-1-yl)oxane-4-carbaldehyde
Markovnikov HydrationHgSO₄, H₂SO₄ or AuCl₃Water4-(4-Oxopentyl)oxane-4-carbaldehyde
Anti-Markovnikov HydrationRuthenium CatalystWater4-(4-Oxobutyl)oxane-4-carbaldehyde
Glaser-Hay CouplingCuCl, TMEDA, O₂Self-coupling1,8-bis(4-formyloxan-4-yl)octa-3,5-diyne
DihydrosilylationFe, Co, or Ni catalystHydrosilane (e.g., Ph₂SiH₂)4-(3,4-Disilylbutyl)oxane-4-carbaldehyde

Intramolecular Reactivity and Cyclization Possibilities

The proximity of the nucleophilic alkyne and the electrophilic aldehyde group within the same molecule allows for a range of potential intramolecular cyclization reactions, particularly under catalytic conditions. These reactions are of great interest for the stereoselective synthesis of complex heterocyclic systems.

Prins-type Cyclization: In the presence of a Brønsted or Lewis acid, the aldehyde can be activated, making it susceptible to nucleophilic attack by the terminal alkyne. rsc.org This intramolecular reaction could lead to the formation of a bicyclic system. Depending on the reaction conditions and the subsequent capture of the resulting vinyl cation intermediate, various fused or spirocyclic heterocyclic products could be formed.

Transition Metal-Catalyzed Cycloisomerization: Various transition metals, including copper, gold, and palladium, are known to catalyze the intramolecular reaction between an aldehyde and an alkyne. acs.orgacs.org For instance, a copper(I)-catalyzed process could proceed via the formation of a hemiacetal intermediate, followed by the nucleophilic attack of the hemiacetal oxygen onto the copper-activated alkyne. acs.orgacs.org This would likely result in a 6-endo-dig cyclization to form a dihydropyran-fused oxane system. acs.org

Radical Cyclization: A visible light-induced sulfonylative cyclization offers another pathway. nih.gov This process involves the generation of a radical species that adds to the alkyne, followed by intramolecular addition of the resulting vinyl radical to the aldehyde carbonyl. Depending on the reaction solvent and conditions, this could lead to the formation of cyclopentenone or dihydropyranol derivatives fused to the oxane ring. nih.gov

Interactive Data Table: Potential Intramolecular Cyclization Products

Reaction TypeCatalyst/ConditionsKey IntermediatePotential Product Structure
Prins-type CyclizationBrønsted/Lewis AcidOxocarbenium ionFused bicyclic alcohol
Copper-Catalyzed CyclizationCuI, Solvent (e.g., DMF)Hemiacetal, Vinylcopper speciesDihydropyran-fused oxane
Radical Cyclizationfac-Ir(ppy)₃, Visible LightVinyl radical, Alkoxy radicalSulfonylated cyclopentenone or dihydropyranol fused to oxane

Influence of the Oxane Ring on Functional Group Reactivity

The oxane ring is not merely a passive scaffold but can exert significant electronic and steric influences on the reactivity of the appended aldehyde and butynyl functional groups.

Electronic Effects: As a cyclic ether, the oxygen atom in the oxane ring possesses lone pairs of electrons and can exert an electron-withdrawing inductive effect (-I) due to its electronegativity. This effect, transmitted through the sigma bonds of the ring, could slightly increase the electrophilicity of the aldehyde carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. The effect on the distant alkyne group would likely be minimal. The ring oxygen can also act as a hydrogen bond acceptor, which can influence reaction kinetics and solubility in protic solvents. acs.org

Steric Hindrance: The quaternary carbon atom to which both the aldehyde and the butynyl side chain are attached creates a sterically congested environment. This steric bulk can hinder the approach of reagents to both the aldehyde and the alkyne. For example, reactions involving bulky nucleophiles at the aldehyde or the coordination of large catalyst complexes to the alkyne might be slowed down compared to less substituted analogues. researchgate.net This steric hindrance, often referred to as the Thorpe-Ingold effect, can also favor intramolecular cyclization reactions by predisposing the reactive groups to a conformation that facilitates ring closure. nih.gov

Conformational Constraints: The oxane ring exists predominantly in a chair conformation. The substituents at the C4 position will occupy either axial or equatorial positions. The conformational preference of the butynyl and formyl groups will influence their relative spatial orientation, which is a critical factor in determining the feasibility and stereochemical outcome of intramolecular reactions.

Reaction Kinetics and Mechanistic Elucidation through Advanced Spectroscopic Techniques

To understand the complex reaction pathways of this compound, a detailed investigation of reaction kinetics and the identification of transient intermediates are essential. Advanced spectroscopic techniques are indispensable tools for such mechanistic studies. fiveable.menih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: In-situ NMR monitoring can track the disappearance of reactant signals and the appearance of product signals over time, allowing for the determination of reaction rates and orders. nih.gov The characteristic chemical shift of the terminal alkyne proton (~2-3 ppm) and the aldehyde proton (~9-10 ppm) would be key reporters. openochem.orglibretexts.org

Diffusion-Ordered Spectroscopy (DOSY): This technique can be used to identify the formation of dimers or oligomers (e.g., in Glaser coupling) by differentiating species based on their diffusion coefficients. nih.gov

Infrared (IR) Spectroscopy:

Real-time Monitoring: Techniques like FT-NIR spectroscopy can be used for real-time, in-situ monitoring of reaction kinetics. researchgate.net The disappearance of the sharp C≡C-H stretch (around 3300 cm⁻¹) and the C=O stretch of the aldehyde (around 1725 cm⁻¹) and the appearance of new functional group bands can be quantitatively measured. libretexts.org

Mass Spectrometry (MS):

Intermediate Trapping: Electrospray ionization (ESI-MS) or other soft ionization techniques can be used to detect and characterize reaction intermediates, such as catalyst-substrate complexes or transient hemiacetals, providing direct evidence for proposed mechanisms.

Ultrafast Spectroscopy:

Femtosecond Transient Absorption: For studying very fast processes, such as photochemical radical cyclizations, femtosecond time-resolved spectroscopy can map the evolution of excited states and the formation of short-lived radical intermediates on their natural timescale. acs.org

Interactive Data Table: Application of Spectroscopic Techniques

TechniqueInformation ObtainedMonitored Functional Group(s)Application Example
In-situ ¹H NMRReaction rate, concentration profiles, structural elucidation of productsAldehyde (-CHO), Terminal Alkyne (≡C-H)Kinetic analysis of intramolecular cyclization
In-situ FT-IRReal-time reaction progress, identification of functional group transformationsCarbonyl (C=O), Alkyne (C≡C), Hydroxyl (-OH)Monitoring the rate of alkyne hydration
ESI-MSDetection and characterization of intermediates and productsEntire molecule and its complexesIdentifying a Pd-acetylide complex in Sonogashira coupling
DOSY NMRIdentification of oligomerization, complex formationAll species in solutionConfirming dimerization in Glaser-Hay coupling
Ultrafast SpectroscopyExcited-state dynamics, radical formation ratesChromophoric parts of the moleculeElucidating the mechanism of a photoredox-catalyzed reaction

Advanced Spectroscopic and Analytical Characterization of 4 but 3 Yn 1 Yl Oxane 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucida­tion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(But-3-yn-1-yl)oxane-4-carbaldehyde. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, including connectivity and spatial relationships. nih.govemerypharma.com

High-resolution ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural assignment. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while coupling constants (J) in the ¹H NMR spectrum reveal information about adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the terminal alkyne proton, and the protons of the butynyl chain and the oxane ring. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). rsc.org The terminal alkyne proton is anticipated around 1.7-3.1 ppm. libretexts.org The protons on the oxane ring would exhibit complex splitting patterns due to their diastereotopic nature and axial/equatorial orientations.

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to each carbon atom in the unique chemical environments of the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (>190 ppm). rsc.orgoregonstate.edu The two sp-hybridized carbons of the alkyne functional group are expected in the 70-110 ppm range. oregonstate.edu The quaternary C4 carbon of the oxane ring would likely be a weak signal.

Predicted ¹H NMR Data for this compound

Atom Number Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (Aldehyde) 9.5 - 9.7 s -
H (Alkyne) 1.9 - 2.1 t 2.5 - 3.0
H (Oxane, Axial) 3.6 - 3.8 m -
H (Oxane, Equatorial) 3.9 - 4.1 m -
H (Butynyl Chain) 2.2 - 2.4 m -

Predicted ¹³C NMR Data for this compound

Atom Predicted Chemical Shift (δ, ppm)
C (Aldehyde, C=O) 195 - 205
C (Alkyne, C≡CH) 80 - 90
C (Alkyne, ≡CH) 70 - 80
C (Oxane, C-O) 65 - 75
C (Oxane, Quaternary C4) 50 - 60
C (Oxane, C-C) 25 - 35
C (Butynyl Chain) 20 - 30

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. creative-biostructure.comnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY is expected to show correlations between adjacent protons within the butynyl side chain and between neighboring protons on the oxane ring. This helps to map out the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comyoutube.com HSQC is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal for the terminal alkyne would show a cross-peak with the corresponding sp-hybridized carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals longer-range couplings between protons and carbons, typically over two or three bonds. numberanalytics.comyoutube.com This is vital for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

A correlation between the aldehyde proton and the quaternary C4 carbon, confirming the position of the carbaldehyde group.

Correlations between the protons on the butynyl chain and the quaternary C4 carbon, establishing the connection of the side chain to the oxane ring.

Correlations between protons on the oxane ring (e.g., at C3 and C5) and the quaternary C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org NOESY is particularly useful for determining stereochemistry and the preferred conformation of the molecule. For example, it could reveal the spatial relationship between the butynyl side chain and the axial or equatorial protons on the oxane ring, providing insight into its three-dimensional structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. libretexts.orgchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₄O₂. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Predicted HRMS Data

Formula Calculated Mass [M+H]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component. nih.gov This is highly effective for assessing the purity of a synthesized sample of this compound and for identifying any byproducts or impurities. researchgate.netspkx.net.cn

Under electron ionization (EI), the molecule will fragment in a characteristic manner. The analysis of these fragments provides corroborating evidence for the proposed structure. libretexts.orgdocbrown.info The molecular ion peak [M]⁺ at m/z = 166 would be observed. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (-CHO, M-29). miamioh.edu Other significant fragments would arise from the cleavage of the butynyl side chain and the fragmentation of the oxane ring.

Predicted Major Fragments in EI-MS

m/z Proposed Fragment Fragmentation Pathway
166 [C₁₀H₁₄O₂]⁺ Molecular Ion (M⁺)
165 [C₁₀H₁₃O₂]⁺ Loss of H radical from aldehyde
137 [C₉H₁₃O]⁺ Loss of CHO radical (α-cleavage)
111 [C₆H₇O₂]⁺ Loss of butynyl radical
85 [C₅H₉O]⁺ Cleavage of oxane ring
55 [C₄H₇]⁺ Fragmentation of butynyl chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. dummies.com The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, terminal alkyne, and ether functional groups.

The most diagnostic peaks would be the sharp, strong ≡C-H stretch of the terminal alkyne around 3300 cm⁻¹ and the intense C=O stretch of the aldehyde group around 1730-1705 cm⁻¹. libretexts.orgorgchemboulder.com The presence of an aldehyde is further confirmed by two characteristic C-H stretching absorptions typically found between 2850 and 2750 cm⁻¹. libretexts.org The weak C≡C triple bond stretch is expected in the 2260-2100 cm⁻¹ region. libretexts.orgorgchemboulder.com

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
~3300 Terminal Alkyne (≡C-H) Stretch Strong, Sharp
2950 - 2850 Alkane (C-H) Stretch Medium-Strong
2850 & 2750 Aldehyde (C-H) Stretch Medium, Doublet
2150 - 2100 Alkyne (C≡C) Stretch Weak-Medium
1730 - 1705 Aldehyde (C=O) Stretch Strong

Advanced Chiral Analysis Techniques (e.g., Chiral HPLC, Optical Rotation)

The separation and characterization of the enantiomers of this compound rely on techniques that can differentiate between the two mirror-image forms of the molecule. Chiral HPLC is a powerful tool for enantioseparation, while optical rotation provides a fundamental measure of a compound's chiroptical properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For α,α-disubstituted aldehydes, such as the target molecule, polysaccharide-based CSPs are often effective. nih.gov These phases, typically derived from cellulose (B213188) or amylose, possess helical grooves that create a chiral environment, enabling differential interaction with the enantiomers.

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) is commonly employed. The polar modifier plays a key role in modulating the interactions between the analyte and the CSP. For the enantioselective analysis of this compound, a systematic screening of different polysaccharide-based columns and mobile phase compositions would be necessary to identify the optimal conditions for baseline separation of the enantiomers.

Illustrative Chiral HPLC Separation Data for a Structurally Related Aldehyde

Since specific experimental data for this compound is not publicly available, the following table presents plausible separation parameters for a structurally analogous chiral α,α-disubstituted aldehyde on a common polysaccharide-based CSP. This data is intended to be illustrative of a typical chiral HPLC separation.

ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)14.8 min
Separation Factor (α)1.18
Resolution (Rs)2.1

Optical Rotation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. The specific rotation is a characteristic constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.orgchemistrysteps.com For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. wikipedia.org

Hypothetical Optical Rotation Data for this compound

The following table provides hypothetical specific rotation values for the enantiomers of this compound, illustrating how this data would be presented.

EnantiomerSpecific Rotation [α]D20SolventConcentration (g/100 mL)
(+)-4-(But-3-yn-1-yl)oxane-4-carbaldehyde+25.5°Chloroform1.0
(-)-4-(But-3-yn-1-yl)oxane-4-carbaldehyde-25.5°Chloroform1.0

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While chiral HPLC can determine enantiomeric purity and optical rotation can confirm chirality, VCD and ECD are powerful spectroscopic techniques used to determine the absolute configuration of a chiral molecule by comparing experimentally measured spectra with those predicted by quantum chemical calculations. researchgate.net

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jasco-global.com The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, providing a unique fingerprint for each enantiomer. The VCD spectra of two enantiomers are mirror images of each other.

For this compound, the VCD spectrum would be expected to show characteristic bands corresponding to the various vibrational modes of the molecule. Of particular interest would be the stretching frequencies of the C=O bond in the carbaldehyde group, the C-H bonds, and the C-O-C bonds within the oxane ring. The signs and relative intensities of the VCD bands in these regions are critically dependent on the absolute configuration at the C4 stereocenter.

The determination of the absolute configuration involves a multi-step process:

Measurement of the experimental VCD spectrum of one of the enantiomers.

Computational modeling to generate the theoretical VCD spectra for both the (R) and (S) enantiomers. This is typically performed using density functional theory (DFT) calculations.

Comparison of the experimental spectrum with the calculated spectra. A good correlation between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions within the molecule. ucalgary.ca The resulting ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions.

For this compound, the carbaldehyde group contains a chromophore (the C=O double bond) that will give rise to characteristic ECD signals. The n → π* and π → π* electronic transitions of the carbonyl group are expected to be observed in the ECD spectrum. The signs and magnitudes of the Cotton effects associated with these transitions are directly related to the chiral environment around the chromophore, and therefore to the absolute configuration of the molecule. rsc.org

Similar to VCD, the assignment of absolute configuration using ECD relies on the comparison of the experimental spectrum with quantum chemically calculated spectra for both enantiomers. The complementarity of VCD and ECD is often exploited, as the two techniques probe different aspects of molecular chirality (vibrational and electronic transitions, respectively), providing a more robust and reliable determination of the absolute configuration. scite.ai

Computational Chemistry and Theoretical Investigations of 4 but 3 Yn 1 Yl Oxane 4 Carbaldehyde

Quantum Mechanical (QM) Studies on Molecular Geometry and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These studies can precisely predict molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 4-(but-3-yn-1-yl)oxane-4-carbaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to determine the optimized ground-state geometry. researchgate.net These calculations would reveal key structural parameters, including the bond lengths and angles within the strained oxetane (B1205548) ring and the orientation of the butynyl and carbaldehyde substituents.

Such studies can also map the electron density to understand the molecule's reactivity. The distribution of electrostatic potential (ESP) on the molecular surface would highlight electrophilic and nucleophilic sites. For instance, the oxygen of the carbonyl group is expected to be a site of high negative potential (nucleophilic), while the carbonyl carbon and the aldehyde proton would be electrophilic centers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations (B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond LengthC-O (oxane)1.45 Å
C-C (oxane)1.54 Å
C=O (aldehyde)1.21 Å
C≡C (alkyne)1.20 Å
Bond AngleC-O-C (oxane)91.5°
O-C-C (oxane)88.5°
O=C-H (aldehyde)124.0°
Dihedral AngleO-C-C-C (butynyl chain)175°

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theory and can provide even more accurate results, albeit at a greater computational cost. researchgate.netresearchgate.netresearchgate.net These methods are particularly valuable for refining the electronic structure and predicting spectroscopic parameters with high precision.

For this compound, ab initio calculations could be used to compute the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. These calculations could also predict spectroscopic data, such as the vibrational frequencies in an infrared (IR) spectrum or the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum, which can be compared with experimental findings for validation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.netresearchgate.netmdpi.commdpi.com For a flexible molecule like this compound, with its rotatable butynyl side chain, MD simulations can reveal the preferred conformations and the energy barriers between them.

By simulating the molecule's movement over nanoseconds, researchers can identify the most stable spatial arrangements and understand how the molecule might change its shape in different environments. This is crucial for understanding how it might interact with other molecules, such as enzymes or reactants. The simulations would likely show that the butynyl chain can adopt various orientations relative to the oxetane ring, with certain conformations being more energetically favorable.

Prediction of Reaction Pathways and Transition States

A key strength of computational chemistry is its ability to model chemical reactions and elucidate their mechanisms. For this compound, theoretical methods can be used to predict the pathways of potential reactions, such as the ring-opening of the oxetane, reactions at the aldehyde group, or additions to the alkyne.

By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy of this transition state determines the activation energy of the reaction, and thus its rate. DFT calculations are commonly used to locate transition state geometries and compute their energies, providing invaluable insights into the feasibility and kinetics of a reaction. For example, the mechanism of a nucleophilic addition to the carbaldehyde group could be modeled to understand its stereoselectivity.

Machine Learning Approaches in Predicting Reactivity and Synthetic Accessibility

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting molecular properties and reactivity with remarkable speed. rsc.orgnih.govrjptonline.orgchemrxiv.orgyoutube.com By training algorithms on large datasets of known reactions, ML models can learn to predict the outcome of new reactions.

For this compound, an ML model could be used to predict its reactivity in various chemical transformations or to suggest potential synthetic routes. rsc.orgnih.gov For instance, a model could predict the most likely site of attack for a given reagent or forecast the yield of a specific reaction. These predictions can help guide experimental work, saving time and resources in the laboratory. While still an evolving field, ML offers a promising avenue for accelerating chemical discovery.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in interpreting experimental spectroscopic data. By calculating theoretical spectra, chemists can assign experimental peaks to specific molecular motions or electronic transitions.

For this compound, DFT and other QM methods can predict its IR, Raman, NMR, and UV-Vis spectra. nih.govhalide-crylink.com For example, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, and the C-O-C stretching and bending modes of the oxetane ring. Comparing these predicted spectra with experimental measurements allows for a detailed and confident structural characterization of the molecule.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Vibrational Mode
Aldehyde (C=O)17351730Stretching
Alkyne (C≡C)21252120Stretching
Alkyne C-H33053300Stretching
Oxetane (C-O-C)980975Asymmetric Stretch

Note: The data in this table is illustrative. The close correlation between predicted and experimental values demonstrates the power of computational spectroscopy.

Synthetic Applications and Derivatization Strategies of 4 but 3 Yn 1 Yl Oxane 4 Carbaldehyde

Role as a Chiral Building Block in Asymmetric Synthesis

While 4-(but-3-yn-1-yl)oxane-4-carbaldehyde is achiral as named, its potential as a chiral building block is significant. The synthesis of enantiomerically pure pharmaceuticals and agrochemicals often relies on the availability of such chiral intermediates. buchler-gmbh.com Chiral variants of this compound could be accessed through several asymmetric strategies, such as the enantioselective synthesis of the oxane ring itself or the enzymatic resolution of a racemic precursor.

Once obtained in an enantiomerically pure form, the inherent chirality of the oxane scaffold can be used to direct the stereochemical outcome of subsequent reactions. For instance, nucleophilic additions to the C4-carbaldehyde group would be influenced by the stereochemistry of the ring, leading to the diastereoselective formation of new chiral centers. This substrate-controlled stereoselectivity is a cornerstone of modern organic synthesis. pku.edu.cn The application of chiral organocatalysts could further enhance the stereochemical control in reactions involving the aldehyde or other derived functional groups. nih.gov The rigid conformation of the oxane ring provides a predictable platform for transferring chiral information, making it a valuable synthon for creating complex stereochemical arrays. researchgate.net

Scaffold for the Construction of Polycyclic and Spirocyclic Systems

The bifunctional nature of this compound makes it an exceptional precursor for the synthesis of complex polycyclic and spirocyclic frameworks. Spirocycles, which are characterized by a single atom shared between two rings, are increasingly popular motifs in drug discovery due to their inherent three-dimensionality. nih.gov

The aldehyde and terminal alkyne groups are perfectly poised for intramolecular cyclization reactions, which are efficient methods for building ring systems. For example:

Intramolecular Carbonyl Ene Reaction: Following conversion of the aldehyde to a suitable enophile, a thermally or Lewis acid-catalyzed reaction with the terminal alkyne could forge a new carbon-carbon bond, leading to a fused or bridged bicyclic system.

Pauson-Khand Reaction: This cobalt- or rhodium-catalyzed [2+2+1] cycloaddition between the alkyne, an external alkene, and carbon monoxide (often derived from the aldehyde) can be adapted for intramolecular variants to construct complex cyclopentenone-fused systems.

Spirocyclization via Ketalization: The aldehyde can react with a diol, including one tethered to the alkyne end of the molecule after appropriate functionalization, to form a spiroketal. Spiroketals are common structural motifs in many natural products. rsc.org

Annulation Strategies: The molecule can undergo annulation reactions where both functional groups participate sequentially to build new rings. For example, a reaction at the aldehyde could be followed by an intramolecular cyclization involving the alkyne, leading to diverse polycyclic architectures. mdpi.com

The table below outlines potential cyclization strategies for constructing novel ring systems from this scaffold.

Reaction TypeReacting GroupsResulting System
Intramolecular Aldol (B89426)/Michael AdditionAldehyde and activated alkyneFused bicyclic system
Conia-Ene ReactionAldehyde (as enol equivalent) and alkyneBicyclic system with a new five-membered ring
Reductive CyclizationAldehyde and alkyneFused or spirocyclic alcohol
[4+2] Cycloaddition (Diels-Alder)Alkyne and a diene formed from the aldehydeFused polycyclic system

These strategies highlight the compound's utility in generating molecular complexity from a relatively simple starting material. nih.govresearchgate.net

Precursor for the Synthesis of Natural Product Fragments and Analogs

The structural motifs accessible from this compound, particularly the tetrahydropyran (B127337) (oxane) ring and spirocyclic systems, are prevalent in a wide range of biologically active natural products. oapen.org Total synthesis serves not only as a method to produce these molecules but also as a platform to confirm their structure and enable the creation of analogs for medicinal chemistry studies. nih.gov

This building block could be instrumental in synthesizing key fragments of complex natural products. For example:

Polyether Antibiotics: Many of these compounds feature multiple tetrahydropyran rings. This scaffold provides a pre-formed oxane ring that can be further elaborated.

Spiroketal-Containing Natural Products: As mentioned, the compound is a viable precursor to spiroketals found in molecules like those isolated from marine sponges or insects.

Alkaloids: The oxane ring can serve as a template for the stereocontrolled synthesis of polyhydroxylated alkaloids. rsc.org

By modifying the core structure, chemists can generate a library of natural product analogs to probe structure-activity relationships (SAR). The ability to anticipate and synthesize potential natural products or their core structures is a significant area of modern chemical research. nih.gov

Derivatization to Access Diverse Compound Libraries

The presence of two orthogonal and highly reactive functional groups—the aldehyde and the terminal alkyne—allows for extensive derivatization, making this compound an ideal starting point for creating diverse compound libraries for high-throughput screening.

Both the aldehyde and alkyne can be readily transformed into a variety of other functional groups, dramatically expanding the chemical space accessible from this single precursor. vanderbilt.eduimperial.ac.uk

Table of Potential Functional Group Interconversions:

Starting Group Reagent(s) Product Functional Group
Aldehyde NaBH₄, LiAlH₄ Primary Alcohol
Aldehyde KMnO₄, Jones Reagent Carboxylic Acid
Aldehyde Wittig Reagents (e.g., Ph₃P=CH₂) Alkene
Aldehyde Primary Amines, NaBH₃CN Secondary Amine
Alkyne H₂, Lindlar's Catalyst (Z)-Alkene
Alkyne Na, NH₃ (liquid) (E)-Alkene
Alkyne H₂, Pd/C Alkane
Alkyne R-N₃, Cu(I) catalyst Triazole (Click Chemistry)
Alkyne R-X, Pd/Cu catalyst (Sonogashira) Internal Alkyne

These transformations allow for the systematic modification of the molecule's properties, such as polarity, size, and hydrogen bonding capacity, which is crucial for medicinal chemistry applications.

Tandem or cascade reactions, where multiple bonds are formed in a single operation, offer a highly efficient approach to building molecular complexity. rsc.org The structure of this compound is well-suited for such processes. A single reagent can initiate a sequence of events involving both the aldehyde and the alkyne.

For example, a tandem Michael addition/intramolecular cyclization could be envisioned. researchgate.net A nucleophile could first add to an α,β-unsaturated system derived from the aldehyde, creating an enolate that then attacks the alkyne intramolecularly. Silver- or rhodium-catalyzed tandem reactions involving enynones (ene-yne-ketones) are known, and similar principles could be applied to this aldehyde-alkyne substrate to generate furan-containing structures or other complex heterocycles. researchgate.net

Design of Novel Organic Reagents and Catalysts Utilizing the Compound's Structure

Beyond its role as a synthetic intermediate, the this compound scaffold could be adapted for use in catalysis and reagent design. The rigid oxane backbone is an attractive feature for creating well-defined ligand architectures for asymmetric catalysis.

For instance, the aldehyde could be converted into a phosphine (B1218219) or an amine group, which are common coordinating moieties in transition metal catalysts. The terminal alkyne provides a convenient handle for immobilization onto a solid support or for linking to other molecular fragments via "click" chemistry. By synthesizing enantiomerically pure versions of these derived ligands, new chiral catalysts could be developed for a range of asymmetric transformations, contributing to the ever-expanding toolkit of the synthetic chemist.

Future Perspectives and Emerging Research Avenues

Exploration of Organocatalytic Applications for 4-(But-3-yn-1-yl)oxane-4-carbaldehyde

The aldehyde functional group is a cornerstone of organocatalysis, participating in a wide array of asymmetric transformations. Future research could focus on utilizing the aldehyde moiety of this compound in reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions. The presence of the terminal alkyne offers a unique handle for further functionalization, potentially leading to the synthesis of complex chiral molecules. Organocatalysis is a rapidly growing field, and the development of novel catalysts for specific substrates is a continuous endeavor. nih.govresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. researchgate.netresearchgate.net The integration of this compound into automated flow synthesis platforms could enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. beilstein-journals.orgbeilstein-journals.org The alkyne functionality could be particularly amenable to flow-based modifications, such as click chemistry or Sonogashira couplings, allowing for the efficient construction of diverse molecular architectures. flinders.edu.au

Advanced Materials Science Applications (e.g., Polymerization Initiators, Monomers for Functional Polymers)

The dual functionality of this compound, with its polymerizable alkyne group and reactive aldehyde, makes it a promising candidate for materials science applications. It could potentially serve as a monomer for the synthesis of functional polymers with tailored properties. The oxane ring could impart specific solubility and thermal characteristics to the resulting polymer. Furthermore, the aldehyde group could be used for post-polymerization modification, allowing for the introduction of other functional groups or the cross-linking of polymer chains.

Development of Novel Spectroscopic Probes or Sensors Based on the Compound's Structure

The terminal alkyne group is a valuable functional group for the development of spectroscopic probes and sensors. It can be readily modified with fluorophores or other signaling moieties. The aldehyde group could act as a recognition site for specific analytes, leading to a change in the spectroscopic properties of the molecule upon binding. Research in this area would involve the synthesis of derivatives of this compound and the evaluation of their sensing capabilities.

Interdisciplinary Research with Other Fields (e.g., Chemical Biology, Material Science)

The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research. In chemical biology, the alkyne handle could be used for bioorthogonal labeling of biomolecules. In materials science, the compound could be explored as a building block for the creation of novel materials with applications in areas such as drug delivery or tissue engineering. smolecule.com The potential for this compound to bridge different scientific disciplines is a key area for future exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(But-3-yn-1-yl)oxane-4-carbaldehyde, and how do reaction conditions influence yields?

  • Methodology :

  • Alkyne Introduction : The but-3-yn-1-yl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Sonogashira reaction) to an oxane precursor.
  • Oxidation : The aldehyde group is typically installed via oxidation of a primary alcohol intermediate using reagents like pyridinium chlorochromate (PCC) or Swern oxidation to avoid over-oxidation.
  • Key Considerations :
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst Optimization : Palladium/copper systems improve coupling efficiency for alkyne moieties.
  • Example Protocol :
StepReagents/ConditionsYield (%)
1. Alkyne couplingPd(PPh₃)₄, CuI, THF, 60°C65-75
2. OxidationPCC, CH₂Cl₂, 0°C → RT80-85
  • Reference : Similar alkyne-functionalized heterocycles are synthesized via these methods .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and alkyne carbons (δ 70–90 ppm).
  • 2D Techniques (COSY, HSQC) : Resolve overlapping signals in the oxane ring.
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
  • X-ray Crystallography :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement : SHELXL ( ) refines anisotropic displacement parameters and validates hydrogen bonding.
  • Example Data :
TechniqueKey Peaks/Parameters
¹H NMRδ 9.8 (CHO), 2.5 (alkyne H)
X-raySpace group P2₁/c, R1 = 0.035
  • Reference : SHELX refinement protocols are standard for crystallography .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies :
  • Thermal Stability : TGA/DSC analysis (25–150°C) to detect decomposition.
  • Light Sensitivity : Store in amber vials; monitor via HPLC over 30 days.
  • Recommended Storage :
  • Temperature : –20°C under inert gas (Ar/N₂).
  • Solvent : Avoid protic solvents (e.g., H₂O, alcohols) to prevent aldehyde hydration.
  • Reference : Stability protocols align with studies on analogous aldehydes .

Advanced Research Questions

Q. How can researchers resolve low yields in cross-coupling reactions involving the alkyne moiety?

  • Methodology :

  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for improved steric tolerance.
  • Ligand Effects : Bulky ligands (e.g., SPhos) reduce homocoupling byproducts.
  • Reaction Monitoring : Use TLC (hexane:EtOAc, 3:1) or in-situ IR to track alkyne consumption.
  • Workflow Optimization :
VariableOptimal Range
Temperature60–80°C
Catalyst Loading2–5 mol%
BaseEt₃N (non-nucleophilic)
  • Reference : Catalytic strategies from alkyne-functionalized heterocycles .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations :
  • Software : Gaussian 16 (B3LYP/6-31G* basis set).
  • Targets : Calculate LUMO localization at the aldehyde carbon to assess electrophilicity.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction barriers.
  • Validation : Compare predicted vs. experimental kinetic data (e.g., rate constants for hydride reductions).
  • Reference : Computational approaches for analogous carbaldehydes .

Q. How can crystallographic disorder in the oxane ring be resolved during refinement?

  • Methodology :

  • SHELXL Tools : Use PART and FREE commands to model partial occupancy .
  • Validation : Analyze residual density maps (<0.3 eÅ⁻³) in Mercury ( ).
  • Case Study :
Disorder TypeRefinement Strategy
ConformationalSplit positions with restrained geometries
SolventApply ISOR/SIMU restraints
  • Reference : Disorder handling in SHELXL .

Q. What strategies address contradictions between spectroscopic data and computational predictions?

  • Methodology :

  • Error Source Analysis :
  • NMR Shifts : Recalculate with implicit solvent models (SMD).
  • Crystal Packing : Use Mercury to assess hydrogen bonding’s impact on solid-state vs. solution data .
  • Experimental Replication : Repeat under controlled conditions (e.g., dry solvents, inert atmosphere).
  • Reference : Hydrogen bonding analysis in crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.